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Compound of Interest

Compound Name: 5-Methoxypent-1-yne

Cat. No.: B2586468

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
chemical compound 5-Methoxypent-1-yne. The intended audience for this document includes
researchers, scientists, and professionals in the field of drug development. This guide presents
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside detailed experimental protocols for acquiring such spectra.

Summary of Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Methoxypent-1-yne.
These values are calculated based on the chemical structure and established principles of
spectroscopic interpretation.

Table 1: Predicted *H NMR Data for 5-Methoxypent-1-yne
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Chemical Shift . .

Protons Multiplicity Integration
(ppm)

H-1 ~1.9-2.1 Triplet 1H

H-3 ~22-24 Quartet 2H

H-4 ~1.7-1.9 Quintet 2H

H-5 ~3.4-3.6 Triplet 2H

-OCHs ~3.3-34 Singlet 3H

Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: Predicted **C NMR Data for 5-Methoxypent-1-

AV ne
Carbon Chemical Shift (ppm)
C-1 ~68 - 70
C-2 ~82 - 84
C-3 ~15-17
C-4 ~28 - 30
C-5 ~70-72
-OCHs ~58 - 60

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 3: Predicted IR Spectroscopy Data for 5-
Methoxypent-1-yne
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Functional Group Absorption Range (cm~?) Intensity

=C-H stretch ~3300 Strong, sharp
C=C stretch ~2120 Weak to medium
C-H stretch (alkane) ~2850-2960 Medium to strong
C-O stretch (ether) ~1075-1150 Strong

Table 4: Predicted Mass Spectrometry Data for 5-
Methoxypent-1-yne
miz

Interpretation

98 [M]* (Molecular lon)
83 [M - CH3]*

67 [M - OCHs]*

55 [CaH7]*

45 [CH20CHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-Methoxypent-1-yne (typically 5-10 mg) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard
for chemical shift referencing (0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.
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e 1H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters
include a 90° pulse width, a relaxation delay of 1-5 seconds, and an appropriate number of
scans (typically 8-16) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled carbon-13 NMR experiment is performed. Due to
the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans
(typically 128 or more) and a longer relaxation delay may be required.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the TMS signal.

Infrared (IR) Spectroscopy

e Sample Preparation: For a liquid sample like 5-Methoxypent-1-yne, a thin film is prepared
by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty salt plates is first recorded. The
sample is then placed in the spectrometer, and the sample spectrum is acquired. The
instrument records the interferogram, which is then Fourier transformed to produce the
infrared spectrum.

o Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands
corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for a volatile compound like 5-Methoxypent-1-yne. This allows
for separation from any impurities prior to mass analysis.

¢ lonization: Electron lonization (El) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 5-Methoxypent-1-yne.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 5-
Methoxypent-1-yne.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxypent-1-yne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2586468#spectroscopic-data-for-5-methoxypent-1-
yne-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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